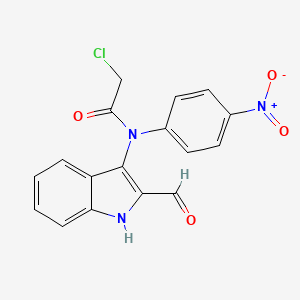
4-(2-(Trimethylammonio)ethyl)phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Trimethylammonio)ethyl)phenolate is an organic compound characterized by the presence of a phenolate group and a trimethylammonioethyl side chain. This compound is notable for its unique structure, which combines both phenolic and quaternary ammonium functionalities, making it a versatile reagent in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Trimethylammonio)ethyl)phenolate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under mild conditions, with temperatures around 25-30°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-(Trimethylammonio)ethyl)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolate group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-(Trimethylammonio)ethyl)phenolate is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 4-(2-(Trimethylammonio)ethyl)phenolate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the trimethylammonioethyl side chain can enhance the compound’s solubility and binding affinity. These interactions can modulate the activity of enzymes and influence various biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-(2-(Trimethylammonio)ethoxy)benzeneaminium dibromide: This compound is used as a derivatization agent for aldehydes and carboxylic acids.
Dodecyl-2-(trimethylammonio)ethylphosphate: A zwitterionic surfactant used in self-assembly and surface behavior studies.
Uniqueness: 4-(2-(Trimethylammonio)ethyl)phenolate is unique due to its combination of phenolic and quaternary ammonium functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-[2-(trimethylazaniumyl)ethyl]phenolate |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
PTOJXIKSKSASRB-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)








![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)




